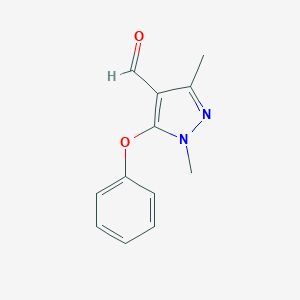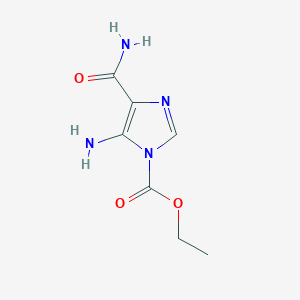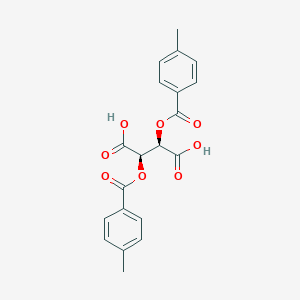
di-p-Toluoyl-L-tartaric acid
Overview
Description
Di-p-Toluoyl-L-tartaric acid is a derivative of tartaric acid, characterized by the presence of two p-toluoyl groups attached to the tartaric acid backbone. This compound is known for its chiral properties and is widely used in various chemical processes, particularly in the resolution of racemic mixtures .
Mechanism of Action
Target of Action
Di-p-Toluoyl-L-tartaric acid, also known as (-)-O,O’-Di-p-toluoyl-L-tartaric acid, is primarily used as a chiral resolving agent . Its main targets are racemic bases, which are mixtures of enantiomers, or mirror-image molecules .
Mode of Action
This compound interacts with its targets by resolving the racemic bases to isolate the (-)-enantiomeric forms . This means it separates a mixture of mirror-image molecules into its individual components .
Result of Action
The primary result of this compound’s action is the resolution of racemic bases to isolate the (-)-enantiomeric forms . This allows for the separation of mirror-image molecules, which can be crucial in various chemical and pharmaceutical processes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound is soluble in ethanol and acetone, but insoluble in water . This solubility profile could affect its efficacy and stability in different environments. Additionally, the compound’s optical activity, a property important for its role as a resolving agent, is -138° when measured in ethanol .
Biochemical Analysis
Biochemical Properties
Di-p-Toluoyl-L-tartaric acid plays a significant role in biochemical reactions, particularly in the resolution of racemic bases to isolate enantiomeric forms. This compound interacts with enzymes, proteins, and other biomolecules through its chiral centers, which facilitate the separation of enantiomers. The interactions between this compound and these biomolecules are primarily based on stereochemical recognition, where the compound’s chiral centers bind selectively to specific enantiomers, allowing for their separation and purification .
Cellular Effects
This compound influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to resolve enantiomers can impact the function of chiral biomolecules within cells, leading to changes in cell signaling and metabolic pathways. For example, the presence of this compound can alter the activity of enzymes involved in metabolic processes, thereby affecting cellular metabolism and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and other proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression, as the compound influences the transcription and translation of specific genes. The stereochemical properties of this compound are crucial for its ability to selectively bind to and modulate the activity of target biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound’s stability is influenced by environmental conditions, including temperature and pH. Over time, this compound may degrade, leading to a reduction in its effectiveness as a resolving agent. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro and in vivo experiments .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound can effectively resolve racemic mixtures without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including disruptions in metabolic pathways and cellular function. Studies have shown that there are threshold effects, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its role as a resolving agent. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. For example, this compound can affect the biosynthesis and degradation of specific metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments. The transport and distribution of this compound are essential for its function as a resolving agent, as they determine its availability and effectiveness in biochemical reactions .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct the compound to specific compartments or organelles. These localization mechanisms are crucial for the compound’s activity and function, as they ensure that this compound is present in the appropriate cellular environment to interact with target biomolecules. The compound’s subcellular localization can impact its effectiveness as a resolving agent and its overall biochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Di-p-Toluoyl-L-tartaric acid can be synthesized through the acylation of tartaric acid with p-toluoyl chloride in the presence of a base such as pyridine. The reaction typically involves the following steps:
- Dissolving tartaric acid in a suitable solvent like dichloromethane.
- Adding p-toluoyl chloride and pyridine to the solution.
- Stirring the mixture at room temperature for several hours.
- Purifying the product through recrystallization .
Industrial Production Methods: On an industrial scale, the synthesis of this compound follows similar principles but is optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: Di-p-Toluoyl-L-tartaric acid primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Esterification: Involves the use of alcohols and acid catalysts.
Hydrolysis: Requires aqueous bases or acids.
Oxidation: Can be achieved using oxidizing agents like potassium permanganate.
Reduction: Involves reducing agents such as sodium borohydride.
Major Products:
Esterification: Produces esters of this compound.
Hydrolysis: Yields tartaric acid and p-toluic acid.
Oxidation and Reduction: Leads to various oxidized or reduced derivatives depending on the specific conditions.
Scientific Research Applications
Di-p-Toluoyl-L-tartaric acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral resolving agent for the separation of enantiomers in racemic mixtures.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
- Di-p-Toluoyl-D-tartaric acid
- Di-p-anisoyl-L-tartaric acid
- Di-p-benzoyl-L-tartaric acid
Comparison: Di-p-Toluoyl-L-tartaric acid is unique due to its specific p-toluoyl groups, which provide distinct steric and electronic properties compared to other derivatives like di-p-anisoyl-L-tartaric acid and di-p-benzoyl-L-tartaric acid. These differences can influence the compound’s effectiveness as a chiral resolving agent and its reactivity in various chemical reactions .
Properties
IUPAC Name |
(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O8/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24)/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMIBUZBMZCBCAT-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20885538 | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32634-66-5 | |
| Record name | (-)-Di-p-toluoyl-L-tartaric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32634-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2R,3R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20885538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [R(R*,R*)]-2,3-bis[(4-methylbenzoyl)oxy]succinic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.468 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Di-p-toluoyl-L-tartaric acid, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH4M72TU6M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


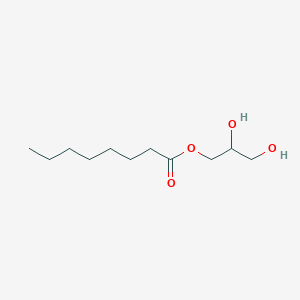
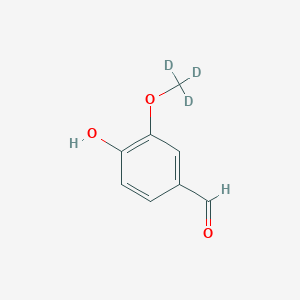
![3-[Bis(2-chloroethyl)amino]-1-(4-butoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B20759.png)
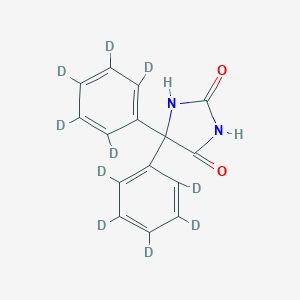
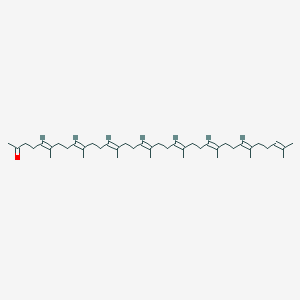
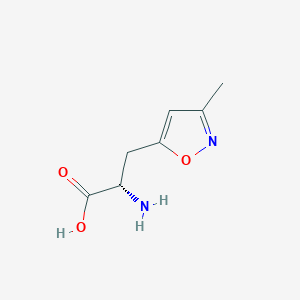
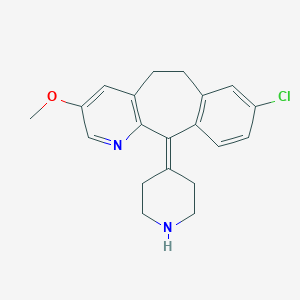
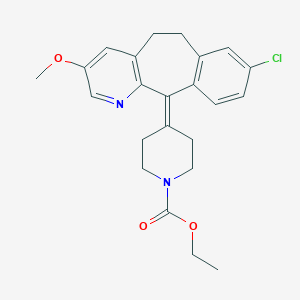
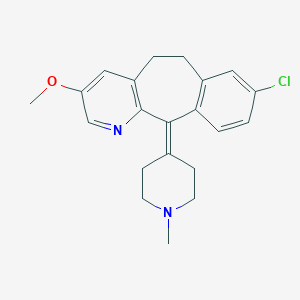
![8-Chloro-3-methoxy-11-(1-methyl-4-piperidinyl)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-ol](/img/structure/B20781.png)
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11- one](/img/structure/B20782.png)

